molecular formula C11H15NO6S B11968912 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid

4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid

Cat. No.: B11968912
M. Wt: 289.31 g/mol
InChI Key: ZHAJSGOGGVXYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid is an organic compound with the molecular formula C11H15NO6S. This compound is characterized by the presence of a methanesulfonamido group, an ethoxy group, and a methoxybenzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid typically involves the reaction of 3-methoxybenzoic acid with 2-(methanesulfonamido)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H15NO6S

Molecular Weight

289.31 g/mol

IUPAC Name

4-[2-(methanesulfonamido)ethoxy]-3-methoxybenzoic acid

InChI

InChI=1S/C11H15NO6S/c1-17-10-7-8(11(13)14)3-4-9(10)18-6-5-12-19(2,15)16/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)

InChI Key

ZHAJSGOGGVXYAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCNS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.